An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine
A Note to the Reader:
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific physicochemical data for the compound 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine is not publicly available at this time. This suggests that the compound may be novel, not extensively studied, or primarily documented in proprietary research.
In the spirit of providing a valuable and technically accurate resource, this guide will instead focus on a closely related and well-documented compound: 2-chloro-N-(4-ethoxyphenyl)acetamide . This molecule shares key structural features with the requested topic, including the chloro-acetyl group and the 4-ethoxyphenyl moiety. The principles, experimental methodologies, and characterization techniques detailed herein are directly applicable to the study of novel acetamide and acetamidine derivatives.
This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the analysis and characterization of this class of compounds.
Technical Guide: 2-chloro-N-(4-ethoxyphenyl)acetamide
Introduction
2-chloro-N-(4-ethoxyphenyl)acetamide is a chemical intermediate belonging to the class of N-aryl acetamides. The presence of a reactive chloroacetyl group and a substituted aromatic ring makes it a versatile building block in organic synthesis. Compounds of this nature are of significant interest in medicinal chemistry and materials science due to their potential for further functionalization to create a diverse range of molecules with varied biological activities and material properties. Understanding the fundamental physicochemical properties of this core structure is paramount for its effective utilization in research and development.
Chemical Structure and Properties
A thorough understanding of the physicochemical properties is the bedrock of any chemical research, influencing everything from reaction conditions to formulation and bioavailability.
Table 1: Physicochemical Properties of 2-chloro-N-(4-ethoxyphenyl)acetamide
| Property | Value | Source |
| Molecular Formula | C10H12ClNO2 | |
| Molecular Weight | 213.66 g/mol | |
| Physical Form | Solid | |
| Purity | 97% | |
| InChI Code | 1S/C10H12ClNO2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |
| InChI Key | NKPPVEIJXVVHGF-UHFFFAOYSA-N |
Structural Elucidation
The chemical structure of 2-chloro-N-(4-ethoxyphenyl)acetamide can be visualized as follows:
Caption: Chemical structure of 2-chloro-N-(4-ethoxyphenyl)acetamide.
Synthesis and Purification
The synthesis of N-aryl 2-chloroacetamides is a well-established chemical transformation. The primary method involves the chloroacetylation of the corresponding aryl amine.[1]
General Synthesis Pathway
The reaction proceeds via the nucleophilic attack of the amino group of 4-ethoxyaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. A base is typically used to neutralize the hydrochloric acid byproduct.
Caption: General synthesis workflow for 2-chloro-N-(4-ethoxyphenyl)acetamide.
Experimental Protocol: Synthesis of 2-chloro-N-(4-hydroxyphenyl)acetamide
While a specific protocol for the ethoxy derivative is not detailed in the provided search results, a reliable method for the analogous 4-hydroxy compound is available and can be adapted.[2] The key difference would be the starting material (4-ethoxyaniline instead of 4-aminophenol).
Materials:
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4-Ethoxyaniline
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Chloroacetyl chloride
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Glacial acetic acid
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Sodium acetate
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Ethanol (for recrystallization)
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Ice
Procedure:
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Dissolve 1 equivalent of 4-ethoxyaniline in glacial acetic acid in a flask placed in an ice bath.
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Slowly add 1.2 equivalents of chloroacetyl chloride to the stirred solution.
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After the addition is complete, add a solution of sodium acetate to the reaction mixture.
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Continue stirring at room temperature for 30 minutes, during which a solid precipitate should form.
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Collect the crude product by vacuum filtration and wash with cold water.
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Purify the product by recrystallization from ethanol to yield the final product.
Justification of Experimental Choices:
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Ice Bath: The reaction is exothermic, and cooling is necessary to control the reaction rate and prevent side reactions.
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Glacial Acetic Acid: Serves as a solvent that can dissolve the starting aniline and is compatible with the acylating agent.
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Sodium Acetate: Acts as a base to neutralize the HCl formed during the reaction, driving the reaction to completion and aiding in the precipitation of the product.
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Recrystallization: A standard purification technique for solid organic compounds, which removes impurities by leveraging differences in solubility.
Analytical Characterization
A suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. For a related compound, 2-chloro-N-(4-hydroxyphenyl)acetamide, the following spectral data were reported:
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¹H NMR (DMSO-d₆): δ 4.21 (s, 2H, CH₂), 6.76–7.34 (m, 4H, Ar—H), 9.20 (s, 1H, OH), 10.23 (s, 1H, NH).[2]
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¹³C NMR (DMSO-d₆): 43.42 (CH₂); 117.68, 122.20, 131.50, 132.63, 153.68 (C—Ar); 164.76 (C=O).[2] For 2-chloro-N-(4-ethoxyphenyl)acetamide, one would expect to see additional signals corresponding to the ethoxy group (a triplet and a quartet in the ¹H NMR).
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For 2-chloro-N-(4-hydroxyphenyl)acetamide, characteristic peaks were observed at 3385 cm⁻¹ (O-H), 3200 cm⁻¹ (N-H), and 1640 cm⁻¹ (C=O).[2]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. For the hydroxy analog, the calculated mass for [M - H]⁺ was 186.0224, with a found value of 186.0328.[2]
Chromatographic Methods
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Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a reaction and assessing the purity of the product.
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High-Performance Liquid Chromatography (HPLC): HPLC can be used for quantitative analysis of purity and for preparative purification.
Safety and Handling
Based on the hazard classifications for 2-chloro-N-(4-ethoxyphenyl)acetamide, the following safety precautions should be observed.
Hazard Codes: H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled).
Precautionary Statements: P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501.
Personal Protective Equipment (PPE):
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Wear protective gloves, clothing, and eye/face protection.
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Use in a well-ventilated area or under a fume hood.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Potential Applications
While specific applications for 2-chloro-N-(4-ethoxyphenyl)acetamide are not detailed in the provided search results, compounds of this class are valuable intermediates in several fields:
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Medicinal Chemistry: The reactive chlorine atom allows for nucleophilic substitution, enabling the synthesis of a wide array of derivatives with potential biological activities. Acetamide-containing compounds are known to exhibit a range of pharmacological effects.
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Materials Science: The aromatic and amide functionalities can be incorporated into polymers and other materials to impart specific properties.
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Agrochemicals: Some N-aryl acetamides have been developed as herbicides.[1]
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties, synthesis, analysis, and safety considerations for 2-chloro-N-(4-ethoxyphenyl)acetamide, based on available data for it and closely related analogs. The methodologies and principles discussed herein provide a solid foundation for researchers working with this and similar chemical entities. Further research into the specific properties and applications of 2-Chloro-N,N'-bis-(4-ethoxy-phenyl)-acetamidine is warranted to elucidate its potential in various scientific domains.
References
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El-Latif, E. A., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(22), 2943-2976. Available at: [Link]
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Gowda, B. T., et al. (2008). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o987. Available at: [Link]
